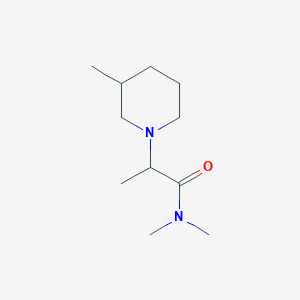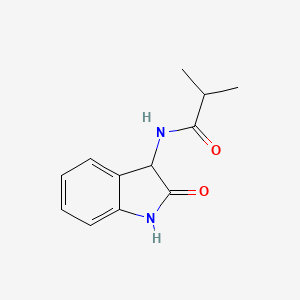![molecular formula C11H18N2O B7516089 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MPPO, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPO has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood, but it is thought to involve the interaction of the compound with ROS. This compound has been found to react with a variety of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. The reaction between this compound and ROS results in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, this compound has been found to have antioxidant properties. This compound has been shown to scavenge ROS and protect against oxidative damage in vitro and in vivo.
This compound has also been found to have neuroprotective properties. This compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its sensitivity to ROS. This compound is highly sensitive to changes in ROS levels, making it a useful tool for studying the role of ROS in biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is its relatively low yield in the synthesis process. Another limitation is its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of this compound's potential as a therapeutic agent for neurodegenerative diseases and other conditions associated with oxidative stress.
In addition, there is a need for further research on the mechanism of action of this compound. A better understanding of how this compound interacts with ROS could lead to the development of more effective tools for studying ROS in biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a variety of biochemical and physiological effects, and its sensitivity to ROS makes it a useful tool for studying the role of ROS in biological processes. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
Méthodes De Synthèse
The synthesis method for 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole involves the reaction of 4-methylpiperidine with 2-bromo-5-methyl-1,3-oxazole in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography. The yield of this synthesis method is typically around 50%.
Applications De Recherche Scientifique
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been used in scientific research for a variety of purposes. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS). This compound has been found to be highly sensitive to ROS, and its fluorescence can be used to monitor changes in ROS levels in biological systems.
This compound has also been used as a tool for studying the role of ROS in various biological processes. For example, this compound has been used to investigate the role of ROS in the development of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
5-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-3-5-13(6-4-9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFAEISXOSIJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)

![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)


![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
